molecular formula C15H12FN3O2S2 B3016457 3-((4-fluorophenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide CAS No. 896359-07-2

3-((4-fluorophenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide

Cat. No.: B3016457
CAS No.: 896359-07-2
M. Wt: 349.4
InChI Key: CYESXGXKQZRHSN-UHFFFAOYSA-N
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Description

FOR RESEARCH USE ONLY. NOT FOR HUMAN OR VETERINARY USE. 3-((4-fluorophenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide is a synthetic organic compound designed for research applications. Its structure incorporates two privileged pharmacophores in medicinal chemistry: a thiophene ring and a 1,3,4-oxadiazole heterocycle, linked by a propanamide bridge with a thioether moiety. Research Applications and Value: Compounds containing the thiophene and 1,3,4-oxadiazole scaffolds have been extensively investigated in scientific literature for their potential biological activities. Research into analogous structures suggests this compound may be of significant interest in oncological research . Specifically, derivatives sharing the 5-(thiophen-2-yl)-1,3,4-oxadiazole core have demonstrated promising in vitro cytotoxicity against human cancer cell lines, including hepatocellular carcinoma (HepG-2) and lung cancer (A-549), with some compounds exhibiting IC50 values in the low micromolar range . The presence of the 4-fluorophenylthio moiety could potentially influence the compound's electronic properties and interaction with biological targets, such as enzymes like dihydrofolate reductase (DHFR), which is a known target for anticancer agents . The mechanism of action for related compounds often involves induction of cell cycle arrest and apoptosis, or inhibition of key enzymatic processes essential for cell proliferation . This molecule is intended for use by qualified researchers as a chemical reference standard or as a building block in the synthesis of novel compounds for pharmaceutical discovery and development. Researchers can utilize this compound to explore structure-activity relationships (SAR) and to probe biological mechanisms in a controlled laboratory setting.

Properties

IUPAC Name

3-(4-fluorophenyl)sulfanyl-N-(5-thiophen-2-yl-1,3,4-oxadiazol-2-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12FN3O2S2/c16-10-3-5-11(6-4-10)22-9-7-13(20)17-15-19-18-14(21-15)12-2-1-8-23-12/h1-6,8H,7,9H2,(H,17,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYESXGXKQZRHSN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C2=NN=C(O2)NC(=O)CCSC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12FN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-((4-fluorophenyl)thio)-N-(5-(thiophen-2-yl)-1,3,4-oxadiazol-2-yl)propanamide is a synthetic compound that has garnered attention due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is C15H12FN3O2S2C_{15}H_{12}FN_3O_2S_2, with a molecular weight of approximately 349.4 g/mol. The compound features a complex structure that includes a fluorinated phenyl group and an oxadiazole moiety, which are known to enhance biological activity.

Anticancer Activity

Research indicates that compounds containing the oxadiazole ring exhibit significant anticancer properties. For instance, derivatives of oxadiazole have shown effectiveness against various cancer cell lines, including breast (MCF-7) and colon (HT-29) cancer cells. Studies have reported IC50 values in the low micromolar range for similar compounds, suggesting that modifications in the structure can lead to enhanced cytotoxicity against these cells .

CompoundCell LineIC50 (µM)
3aMCF-73.2
37bA5498.4
44HT-290.31

Antimicrobial Activity

The presence of thiophene and oxadiazole groups in the structure has been linked to antimicrobial properties. Compounds with similar functionalities have demonstrated effectiveness against various bacterial strains. For example, derivatives of oxadiazole have shown promising antibacterial activity at concentrations as low as 10 µg/mL .

Antioxidant Activity

Compounds similar to this compound have also been evaluated for their antioxidant potential. The presence of specific substituents can enhance the ability to scavenge free radicals, which is crucial for preventing oxidative stress-related diseases .

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Cell Proliferation : Similar compounds have been shown to induce apoptosis in cancer cells through caspase-dependent pathways.
  • Enzyme Inhibition : Some derivatives inhibit key enzymes involved in tumor progression and bacterial metabolism.
  • Oxidative Stress Modulation : The antioxidant properties may involve the modulation of reactive oxygen species (ROS), thereby protecting cells from oxidative damage.

Case Studies

  • Anticancer Studies : In a study evaluating various oxadiazole derivatives, several compounds were found to significantly reduce cell viability in MCF-7 and HT-29 cell lines, indicating the potential for further development into anticancer agents .
  • Antimicrobial Efficacy : Research on thiazolidinone derivatives suggests that modifications leading to enhanced lipophilicity can improve antimicrobial activity against resistant strains .

Scientific Research Applications

Research indicates that compounds with similar structures exhibit significant biological activities:

  • Anticancer Properties :
    • Thioamide derivatives have shown promising anticancer effects in various studies. For instance, related compounds have induced apoptosis in cancer cell lines such as glioblastoma and breast adenocarcinoma.
    • Mechanisms of action include:
      • Inhibition of Cell Proliferation : These compounds can disrupt cell cycle progression.
      • Induction of Apoptosis : Morphological changes indicative of apoptosis have been observed in treated cells.
  • Antimicrobial Activity :
    • Some derivatives have demonstrated antimicrobial properties against a range of pathogens, suggesting potential use in treating infections .
  • Anti-inflammatory Effects :
    • Compounds similar to this thioamide have been explored for their anti-inflammatory activities, which may be beneficial in treating chronic inflammatory diseases .

Research Applications

The compound's unique structure allows for various research applications:

Drug Development

  • The compound serves as a lead structure for developing new drugs targeting cancer and infectious diseases. Its modifications can enhance efficacy and reduce side effects.

Coordination Chemistry

  • Studies on its coordination with metal ions can lead to new insights into the design of metal-based therapeutics. The ability to form complexes may enhance biological activity and selectivity .

Structure-Activity Relationship (SAR) Studies

  • Investigating how structural variations affect biological activity can provide valuable information for optimizing therapeutic agents.

Case Studies

Several studies have investigated the biological activity of similar thioamide derivatives:

StudyFindings
Al-Omary et al. (2015)Explored the crystal structure and biological activity of related compounds, demonstrating significant anticancer properties .
Recent Research (2024)Investigated the synthesis and pharmacological properties of thioamide derivatives, highlighting their potential in drug development.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares the target compound with structurally related analogs from the evidence:

Compound Name / ID Key Substituents Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Notable Features
Target Compound 4-Fluorophenylthio, thiophen-2-yl-oxadiazole Likely C₁₆H₁₄FN₃O₂S₂ ~367.4 (estimated) N/A Fluorine enhances lipophilicity; thiophene introduces π-π interactions
8d () 4-Methylphenyl-oxadiazole, thiazol-2-yl C₁₅H₁₄N₄O₂S₂ 362.4 135–136 Methyl group increases hydrophobicity
8h () 3-Nitrophenyl-oxadiazole, thiazol-2-yl C₁₅H₁₃N₅O₄S₂ 407.4 158–159 Nitro group enhances polarity
5d () 5-Bromobenzofuran-oxadiazole, 4-fluorophenyl C₁₇H₁₁BrFN₃O₂S 420.3 N/A Bromine increases molecular weight
7l () Aminothiazole-oxadiazole, 4-ethoxyphenyl C₁₆H₁₇N₅O₂S₂ 375.5 177–178 Amino group improves solubility
8i () Piperidinyl-sulfonyl, 4-methoxyphenyl C₂₄H₂₈N₄O₅S₂ 516.6 142–144 Sulfonyl group enhances metabolic stability
N-(4-chlorophenyl)-... () Pyridin-4-yl-oxadiazole, 4-chlorophenyl C₁₅H₁₂ClN₃O₂S 357.8 N/A Chlorine and pyridine alter electronic properties
Key Observations:
  • Fluorine vs. Chlorine : The target’s 4-fluorophenyl group offers moderate electronegativity and lipophilicity, whereas chlorine in ’s compound increases molecular weight and polarizability .
  • Thiophene vs.
  • Sulfonyl vs. Thioether : Piperidinyl-sulfonyl groups () introduce strong electron-withdrawing effects compared to the target’s thioether (–S–), which may influence enzymatic interactions .

Q & A

Q. Table 1: Synthesis Optimization Parameters

ParameterOptimal ConditionYield RangeReference
Cyclization AgentPOCl₃70–85%
Solvent SystemTHF/H₂O (5:1)65–80%
Purification MethodDMSO/Water Recrystallization>90% Purity

Basic: What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:
Use a combination of:

  • ¹H/¹³C-NMR : Identify aromatic protons (δ 6.8–8.1 ppm) and confirm propanamide linkage (e.g., δ 2.5–3.5 ppm for CH₂ groups) .
  • IR Spectroscopy : Detect key functional groups (e.g., C=O at ~1680 cm⁻¹, S-C at ~650 cm⁻¹) .
  • Mass Spectrometry (EI-MS) : Confirm molecular weight (e.g., [M+H]⁺ peaks at ~400–450 m/z) .

Q. Table 2: Key Spectral Benchmarks

TechniqueExpected SignalReference
¹H-NMRδ 7.4–7.6 ppm (4-fluorophenyl protons)
¹³C-NMRδ 165–170 ppm (oxadiazole C=N)
IR1540–1560 cm⁻¹ (C-F stretch)

Advanced: How to resolve contradictions in reported NMR data for structurally similar propanamide derivatives?

Methodological Answer:
Contradictions often arise from solvent effects or tautomerism. To address:

  • Solvent Standardization : Use deuterated DMSO for consistency, as it minimizes solvent-induced shifts .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals (e.g., thiophene vs. oxadiazole protons) .
  • Dynamic NMR : Investigate possible tautomerism in the oxadiazole or thiophene moieties .

Example Case :
In , δ 2.9 ppm (CH₂-S) varies by ±0.2 ppm across derivatives due to substituent electronic effects. Use DFT calculations to model chemical environments and validate assignments .

Advanced: How to design structure-activity relationship (SAR) studies for enzyme inhibition (e.g., alkaline phosphatase)?

Methodological Answer:

  • Core Modifications : Synthesize analogs with substituted phenyl (e.g., nitro, amino) or thiophene groups to assess electronic effects .
  • Bioassay Protocols : Use p-nitrophenyl phosphate (pNPP) as a substrate for alkaline phosphatase, monitoring absorbance at 405 nm .
  • Computational Docking : Employ UCSF Chimera or AutoDock Vina to predict binding interactions with the enzyme’s allosteric site .

Q. Table 3: Key SAR Observations from Analogous Compounds

SubstituentEnzyme Inhibition (IC₅₀)Reference
4-Fluorophenyl12.5 µM
3-Nitrophenyl8.7 µM
4-Aminophenyl>50 µM

Advanced: How to validate computational docking predictions for allosteric inhibition?

Methodological Answer:

  • Molecular Dynamics (MD) Simulations : Run 100-ns trajectories to assess binding stability using GROMACS or AMBER .
  • Mutagenesis Studies : Introduce mutations (e.g., Arg166Ala in alkaline phosphatase) to test predicted binding residues .
  • SPR/BLI Binding Assays : Quantify binding affinity (KD) using surface plasmon resonance (SPR) or bio-layer interferometry .

Q. Example Workflow :

Dock the compound into the allosteric site using UCSF Chimera .

Compare MD results with experimental IC₅₀ values to refine docking parameters .

Basic: What are the best practices for stability testing under experimental conditions?

Methodological Answer:

  • pH Stability : Test solubility in PBS (pH 7.4) and acidic/basic buffers (pH 2–10) via HPLC .
  • Thermal Stability : Perform thermogravimetric analysis (TGA) to identify decomposition temperatures (>150°C for most propanamides) .
  • Light Sensitivity : Store solutions in amber vials to prevent photodegradation of the thiophene moiety .

Advanced: How to address discrepancies in enzyme inhibition data across studies?

Methodological Answer:

  • Assay Standardization : Normalize activity to positive controls (e.g., levamisole for alkaline phosphatase) .
  • Data Normalization : Report IC₅₀ values as mean ± SEM from triplicate experiments .
  • Meta-Analysis : Compare inhibition trends across analogs (e.g., electron-withdrawing groups enhance activity) .

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